4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a thiomorpholine moiety, and a morpholine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically occurs under mild conditions and can be catalyzed by various reagents to improve yield and selectivity. Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and reduce the overall synthesis time .
Chemical Reactions Analysis
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interfere with nucleic acid synthesis and protein-protein interactions, leading to its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine include:
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
These compounds share structural similarities but differ in their functional groups and specific biological activities. The presence of the thiomorpholine and morpholine rings in this compound provides unique chemical properties and enhances its potential as a versatile research tool.
Properties
Molecular Formula |
C15H20N6O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20N6O2S/c1-11-8-13(21-15(18-11)16-10-17-21)20-2-5-23-12(9-20)14(22)19-3-6-24-7-4-19/h8,10,12H,2-7,9H2,1H3 |
InChI Key |
RYNBEQHLRNSJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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